N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide

Description

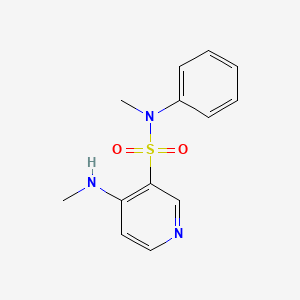

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with methylamino and phenylsulfonamide groups. Its structure combines aromatic and sulfonamide pharmacophores, which are frequently employed in medicinal chemistry for targeting enzymes or receptors.

Properties

Molecular Formula |

C13H15N3O2S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide |

InChI |

InChI=1S/C13H15N3O2S/c1-14-12-8-9-15-10-13(12)19(17,18)16(2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,14,15) |

InChI Key |

XSDNGNHYPNCLFN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Nitration and Reduction: The pyridine ring can be nitrated and then reduced to introduce amino groups.

Methylation: Methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

- Structure : Differs by a chlorine substituent at position 5 and an ethyl group replacing the phenyl ring in the sulfonamide moiety.

- The ethyl group may reduce steric hindrance compared to the phenyl group, altering binding affinity .

4-(Methylamino)pyridine Derivatives

- Example: 4-(Methylamino)pyridine and 4-di(methylamino)pyridine.

- Activity: These analogs exhibit potentiation of high-voltage-activated calcium channels (HVACCs) in neuronal cells, with 4-di(methylamino)pyridine showing greater efficacy than 4-aminopyridine (4-AP) in preclinical studies. This suggests that methylamino substitutions enhance bioactivity in neurological contexts .

Sulfone Derivatives (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol)

- Reactivity : The ortho-substituted sulfone derivatives demonstrate higher reactivity in nucleophilic addition reactions due to protonation-induced electronic effects. This highlights the importance of substitution patterns in sulfonamide/sulfone chemistry .

Resistance and Stability Considerations

- Topoisomerase IIbeta Interactions: Sulfonamide-containing compounds (e.g., mAMSA analogs) can face resistance due to mutations like E522K, which disrupt drug-enzyme interactions.

Biological Activity

N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide is a sulfonamide compound known for its diverse biological activities, particularly in antimicrobial and potential anti-inflammatory applications. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 243.33 g/mol. The compound features a pyridine ring substituted with a sulfonamide group at the 3-position and a methylamino group at the 4-position, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 243.33 g/mol |

| Functional Groups | Sulfonamide, Pyridine, Amino |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial proliferation. This mechanism is primarily due to the compound's structural similarity to para-aminobenzoic acid (PABA), allowing it to compete for the active site of dihydropteroate synthase, leading to bacteriostatic effects rather than bactericidal ones .

Case Studies and Research Findings

-

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including resistant strains. The minimal inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics, showcasing its potential as an alternative therapeutic agent in treating bacterial infections. -

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications in the sulfonamide group can significantly enhance biological activity. For instance, substituting different groups on the pyridine ring has been shown to affect binding affinity and antibacterial potency.Compound Modification Biological Activity This compound Original Structure Antimicrobial 5-Chloro-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide Chlorine substitution Enhanced antimicrobial activity -

In Vivo Studies

In vivo studies using animal models have indicated that this compound can reduce bacterial load in infected tissues. These findings support its potential application in clinical settings for treating infections resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.